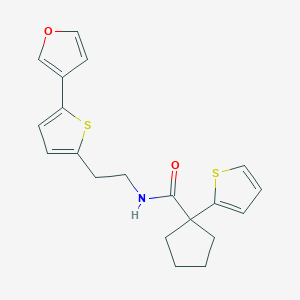

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic carboxamide derivative featuring a cyclopentanecarboxamide core substituted with two distinct thiophene moieties. The primary structure includes:

- A 1-(thiophen-2-yl)cyclopentane group directly bonded to the carboxamide nitrogen.

- An ethyl linker connecting the carboxamide to a 5-(furan-3-yl)thiophen-2-yl substituent.

This compound’s structural complexity arises from the integration of thiophene (a sulfur-containing heterocycle) and furan (an oxygen-containing heterocycle), which are known to enhance electronic properties and bioactivity in pharmaceuticals .

- Amide bond formation between acid chlorides and amines in acetonitrile under reflux conditions .

- Gradient-corrected density-functional methods for optimizing molecular geometries and electronic properties, as described in computational studies .

Potential applications include antimicrobial or antiviral agents, given the demonstrated bioactivity of structurally related thiophene-carboxamide derivatives .

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c22-19(20(9-1-2-10-20)18-4-3-13-24-18)21-11-7-16-5-6-17(25-16)15-8-12-23-14-15/h3-6,8,12-14H,1-2,7,9-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRISVCWMQARQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Furan and Thiophene Rings : Known for their roles in various biological applications.

- Cyclopentanecarboxamide Backbone : Contributes to the compound's stability and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound is hypothesized to modulate enzyme activity and receptor interactions, leading to various biological effects, such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth through its structural components that target microbial enzymes.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by interacting with critical signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of the compound. The results indicated that certain analogs exhibited significant inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Analog A | 0.5 | Staphylococcus aureus |

| Analog B | 2.0 | Escherichia coli |

| Analog C | 5.0 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Case Studies

- Study on Antiviral Properties : A recent investigation into the antiviral effects of related compounds revealed that modifications in the thiophene ring could enhance efficacy against norovirus, suggesting a potential pathway for further development of antiviral agents.

- Cytotoxicity Assessment : In assessing cytotoxic effects, it was found that while some derivatives exhibited potent anticancer activity, they also displayed increased cytotoxicity in normal human cell lines. This highlights the need for careful optimization to reduce off-target effects while maintaining therapeutic efficacy.

Comparison with Similar Compounds

Research Findings and Implications

- Thiophene-carboxamide hybrids consistently exhibit dual functionality : antimicrobial activity and enzyme inhibition .

- The cyclopentane ring in the target compound may enhance metabolic stability compared to linear alkyl chains in analogues like N-(2-nitrophenyl)thiophene-2-carboxamide .

- Furan-thiophene combinations in the target compound could improve π-π stacking interactions with protein targets, as observed in protease inhibitors .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis typically involves:

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to introduce the furan and thiophene rings, as seen in structurally analogous compounds .

- Amide Bond Formation : Reaction of a cyclopentanecarboxylic acid derivative with a thiophene-ethylamine intermediate under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Optimized Conditions : Use of inert atmospheres (N₂/Ar), solvents like DMF or THF, and temperatures ranging from room temperature to reflux (80–120°C) to enhance yield (40–65%) and purity .

- Purification : Column chromatography with silica gel and polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict energy barriers for key steps like cyclopentane ring closure or coupling reactions .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method identify low-energy intermediates and side products, minimizing trial-and-error experimentation .

- Solvent Effects : Molecular dynamics simulations (e.g., COSMO-RS) guide solvent selection to stabilize intermediates and improve regioselectivity .

Basic: What characterization techniques confirm the compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of thiophene (δ 6.8–7.5 ppm) and furan (δ 6.3–7.2 ppm) protons and cyclopentane carboxamide signals .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 425.12) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in the ethyl linker) causing peak splitting .

- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm spatial arrangement of substituents .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as demonstrated in analogous thiophene-carboxamide systems .

Basic: What biological activities are predicted for this compound based on structural analogs?

- Antimicrobial Potential : Thiophene and furan moieties exhibit activity against Gram-positive bacteria (MIC 8–32 µg/mL) via membrane disruption .

- Enzyme Inhibition : Carboxamide groups may target kinases or proteases, as seen in structurally similar compounds with IC₅₀ values <10 µM .

- Anticancer Screening : Preliminary MTT assays on similar derivatives show cytotoxicity (IC₅₀ 15–50 µM) in HeLa and MCF-7 cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to enhance metabolic stability .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with cyclopentane carboxamide) .

- In Vivo Profiling : Assess pharmacokinetics (e.g., plasma half-life, bioavailability) in rodent models, focusing on CYP450-mediated metabolism .

Basic: What are the solubility and stability profiles under experimental conditions?

- Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO or PEG-400 for in vitro assays .

- Stability : Degrades under UV light (t₁/₂ <24 hrs); store in amber vials at –20°C .

- pH Sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic/alkaline conditions (pH <4 or >10) .

Advanced: How to analyze intermolecular interactions in crystallographic studies?

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯O, C–H⋯S) contributing to crystal packing .

- π-Stacking Metrics : Measure centroid distances (3.5–4.0 Å) between thiophene and furan rings using Mercury software .

- Thermal Ellipsoids : Assess disorder in flexible ethyl or cyclopentane groups via anisotropic displacement parameters .

Basic: What synthetic byproducts are commonly observed, and how are they mitigated?

- Diastereomers : Racemization during cyclopentane ring formation; minimized using chiral auxiliaries or enantioselective catalysts .

- Oligomerization : Control via slow addition of coupling reagents (e.g., dropwise addition of EDC) .

- Thiophene Oxidation : Prevent by avoiding strong oxidizers (e.g., mCPBA) during purification .

Advanced: How to integrate this compound into materials science applications (e.g., conductive polymers)?

- Electropolymerization : Use cyclic voltammetry to deposit thin films on ITO electrodes, leveraging thiophene’s π-conjugation for conductivity (~10⁻³ S/cm) .

- Optoelectronic Tuning : Modify HOMO/LUMO gaps (calculated via DFT) by substituting electron-donating groups on furan .

- Thermal Analysis : TGA/DSC to assess decomposition thresholds (>250°C) for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.